molecular formula C7H8ClN3O2 B1610922 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid CAS No. 27255-10-3

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid

Cat. No. B1610922
CAS RN: 27255-10-3
M. Wt: 201.61 g/mol
InChI Key: OMLBYAICXYTGDX-UHFFFAOYSA-N
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Description

“3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” is a chemical compound with the molecular formula C7H8ClN3O21. It is also known by other names such as “6-Chloro-3-pyridazinamine” and "6-Chloropyridazinyl-3-amine"2.



Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 5-amino-3-aryl-1-(6’-chloropyridazin-3’-yl)pyrazoles were synthesized by grinding 3-chloro-6-hydrazinopyridazine and β-ketonitriles in the presence of p-toulenesulfonic acid as a catalyst3.



Molecular Structure Analysis

The molecular structure of “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” consists of an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon4. The R group is the part that distinguishes one amino acid from the next5.



Chemical Reactions Analysis

While specific chemical reactions involving “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” are not readily available, related compounds have been studied. For example, 5-amino-3-aryl-1-(6’-chloropyridazin-3’-yl)pyrazoles were synthesized by grinding 3-chloro-6-hydrazinopyridazine and β-ketonitriles3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” include a molecular weight of 129.55 g/mol4. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in related compounds7.


Scientific Research Applications

Fluorescent Derivatisation of Amino Acids

Research by Frade et al. (2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally similar to 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid, for fluorescent derivatization of amino acids. This approach aims to enhance the detection and analysis of amino acids through fluorescence, offering a tool for biological assays and research in biochemistry and molecular biology (Frade, Barros, Moura, & Gonçalves, 2007).

Synthesis of Novel Biological Active Compounds

Abubshait (2007) detailed the synthesis of novel indolylpyridazinone derivatives starting from a related chemical structure. This research is indicative of the potential for compounds like 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid to serve as precursors in the synthesis of molecules with expected biological activities, including antimicrobial properties (Abubshait, 2007).

Enzymatic Preparation for Drug Synthesis

A study by Chen et al. (2011) on the enzymatic preparation of (S)-amino acids from racemic mixtures demonstrates the relevance of structurally related compounds in the synthesis of pharmaceuticals. Such methods are crucial for producing enantiomerically pure substances, vital in drug development and synthesis (Chen et al., 2011).

Antimicrobial Activity of Synthesized Compounds

The synthesis and evaluation of pyridazine derivatives for antimicrobial activity, as explored by El-Mariah, Hosny, and Deeb (2006), highlight the ongoing interest in developing new antimicrobial agents from pyridazine-based compounds. This area of research is particularly relevant given the increasing resistance of many pathogens to existing antibiotics (El-Mariah, Hosny, & Deeb, 2006).

Corrosion Inhibition

Research into novel corrosion inhibitors by Srivastava et al. (2017) demonstrates an application of compounds related to 3-[(6-Chloropyridazin-3-yl)amino]propanoic acid in the field of materials science. The development of amino acid-based imidazolium zwitterions showcases the potential for using similar compounds in protecting metals against corrosion, an essential aspect of extending the life of metal structures and components (Srivastava et al., 2017).

Safety And Hazards

The safety and hazards of “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” are not explicitly stated in the available resources. However, related compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 32.


Future Directions

The future directions for “3-[(6-Chloropyridazin-3-yl)amino]propanoic acid” are not explicitly stated in the available resources. However, given its chemical structure and properties, it could potentially be used in various chemical and pharmaceutical applications. Further research and studies are needed to explore its potential uses and benefits.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemical expert.


properties

IUPAC Name

3-[(6-chloropyridazin-3-yl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-5-1-2-6(11-10-5)9-4-3-7(12)13/h1-2H,3-4H2,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLBYAICXYTGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571617
Record name N-(6-Chloropyridazin-3-yl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Chloropyridazin-3-yl)amino]propanoic acid

CAS RN

27255-10-3
Record name N-(6-Chloropyridazin-3-yl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,6-dichloropyridazine (50.0 mmol, 7.45 g) and 3-aminopropionic acid (60.0 mmol, 5.34 g) in absolute ethanol (20 mL) was added potassium carbonate (30.0 mmol, 4.15 g), and the suspension was heated to reflux for 3 hours. The mixture was allowed to cool to room temperature, and the light brown solid residue was partitioned between ethyl acetate (300 mL) and water (300 mL). The pH of the aqueous phase was adjusted to 3.5 with 2M aqueous hydrochloric acid, and the yellow solid was filtered and washed with absolute ethanol (10 mL) and diethyl ether (2×20 mL) to give 5.04 g (50%). The product was pure according to TLC Rf 0.31 (dichloromethane/methanol/acetic acid, 85:10:5).
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
dichloromethane methanol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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